2-isobutyl-1-oxo-N~4~-(2-pyridylmethyl)-1,2-dihydro-4-isoquinolinecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-isobutyl-1-oxo-N~4~-(2-pyridylmethyl)-1,2-dihydro-4-isoquinolinecarboxamide is a complex organic compound that belongs to the class of isoquinoline derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-isobutyl-1-oxo-N~4~-(2-pyridylmethyl)-1,2-dihydro-4-isoquinolinecarboxamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of Isoquinoline Core: Starting with a suitable precursor, the isoquinoline core can be constructed through cyclization reactions.
Introduction of Functional Groups: Functional groups such as the isobutyl and pyridylmethyl groups can be introduced through alkylation or acylation reactions.
Final Assembly: The final compound is assembled through condensation reactions, often under specific conditions such as controlled temperature and pH.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route for large-scale production. This includes:
Catalysts: Use of catalysts to increase reaction efficiency.
Purification: Techniques such as crystallization or chromatography to purify the final product.
Safety Measures: Ensuring safe handling of reagents and by-products.
Chemical Reactions Analysis
Types of Reactions
2-isobutyl-1-oxo-N~4~-(2-pyridylmethyl)-1,2-dihydro-4-isoquinolinecarboxamide can undergo various chemical reactions, including:
Oxidation: Conversion to higher oxidation states using oxidizing agents.
Reduction: Reduction of functional groups using reducing agents.
Substitution: Nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Common solvents include ethanol, dichloromethane, and water.
Major Products
The major products formed depend on the specific reactions and conditions used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Potential therapeutic agent for treating diseases.
Industry: Used in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.
Receptors: Binding to receptors to modulate cellular signaling.
Pathways: Affecting pathways related to cell growth, apoptosis, or inflammation.
Comparison with Similar Compounds
Similar Compounds
Isoquinoline Derivatives: Compounds with similar core structures but different functional groups.
Pyridylmethyl Derivatives: Compounds with the pyridylmethyl group attached to different cores.
Uniqueness
2-isobutyl-1-oxo-N~4~-(2-pyridylmethyl)-1,2-dihydro-4-isoquinolinecarboxamide is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical properties.
Properties
Molecular Formula |
C20H21N3O2 |
---|---|
Molecular Weight |
335.4 g/mol |
IUPAC Name |
2-(2-methylpropyl)-1-oxo-N-(pyridin-2-ylmethyl)isoquinoline-4-carboxamide |
InChI |
InChI=1S/C20H21N3O2/c1-14(2)12-23-13-18(16-8-3-4-9-17(16)20(23)25)19(24)22-11-15-7-5-6-10-21-15/h3-10,13-14H,11-12H2,1-2H3,(H,22,24) |
InChI Key |
FUQCXEAMUUBIHP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CN1C=C(C2=CC=CC=C2C1=O)C(=O)NCC3=CC=CC=N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.